2-[(Pyridine-3-carbonyl)-amino]-benzoic acid, also known by its chemical formula CHNO, is a heterocyclic compound characterized by the presence of a pyridine ring and an amino group attached to a benzoic acid moiety. This compound features a pyridine-3-carbonyl group linked to an amino group on the benzene ring, making it an interesting target for various chemical and biological studies. The molecular weight of this compound is approximately 242.23 g/mol, and its structure can be represented by the SMILES notation: OC(=O)c1ccccc1NC(=O)c2cccnc2 .
The reactivity of 2-[(Pyridine-3-carbonyl)-amino]-benzoic acid can be attributed to its functional groups. The carboxylic acid group can participate in esterification reactions, while the amine group can act as a nucleophile in acylation reactions. Additionally, the pyridine nitrogen can engage in protonation or coordination with metal ions, which may affect the compound's reactivity and stability.
Potential reactions include:
Several synthetic routes can be employed to produce 2-[(Pyridine-3-carbonyl)-amino]-benzoic acid:
These methods highlight the versatility in synthesizing this compound, allowing for modifications that could lead to various derivatives.
2-[(Pyridine-3-carbonyl)-amino]-benzoic acid has potential applications in several fields:
Several compounds share structural similarities with 2-[(Pyridine-3-carbonyl)-amino]-benzoic acid. Here are some notable examples:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| 4-Aminobenzoic Acid | Amino group on para position | Known as PABA; used in sunscreen |
| Pyridine-3-carboxylic Acid | Carboxylic acid attached to pyridine | Used in synthesis of pharmaceuticals |
| 2-Aminobenzoic Acid | Amino group on ortho position | Exhibits different solubility properties |
The uniqueness of 2-[(Pyridine-3-carbonyl)-amino]-benzoic acid lies in its dual functionality combining a pyridine ring with both amino and carboxylic acid groups, potentially enhancing its solubility and interaction profile compared to other similar compounds.
The structure comprises a benzoic acid scaffold substituted at the ortho-position with a pyridine-3-carbonyl group (Figure 1). This design enables hydrogen bonding and π-π interactions, critical for biological activity.
The synthesis of 2-[(Pyridine-3-carbonyl)-amino]-benzoic acid relies on the strategic selection of two key precursors: methyl 2-aminobenzoate and picolinoyl chloride [5]. Methyl 2-aminobenzoate, also known as methyl anthranilate, serves as the nucleophilic component in the coupling reaction [5]. This compound exhibits favorable reactivity characteristics due to the presence of the primary amine group at the ortho position relative to the carboxylic acid functionality [5].
The preparation of picolinoyl chloride represents a critical step in the synthetic pathway . Picolinic acid undergoes conversion to its corresponding acid chloride through treatment with thionyl chloride under reflux conditions [31]. The reaction typically proceeds via formation of a chlorosulfite ester intermediate, followed by elimination of sulfur dioxide and hydrogen chloride to yield the desired acid chloride [31]. The mechanism involves initial nucleophilic attack of the carbonyl oxygen on the electrophilic sulfur center of thionyl chloride, creating a reactive intermediate that subsequently undergoes chloride ion attack at the carbonyl carbon [31].
| Precursor | Molecular Formula | Key Functional Groups | Reactivity Profile |
|---|---|---|---|
| Methyl 2-Aminobenzoate | C₈H₉NO₃ | Primary amine, methyl ester | Nucleophilic amine reactivity [5] |
| Picolinoyl Chloride | C₆H₄ClNO | Acid chloride, pyridine ring | High electrophilic reactivity |
The selection of these precursors offers several synthetic advantages. Methyl 2-aminobenzoate provides excellent solubility characteristics in common organic solvents while maintaining stability under ambient conditions [5]. Picolinoyl chloride demonstrates superior reactivity compared to the parent carboxylic acid, enabling efficient acylation reactions under mild conditions [23].
Triethylamine serves as an effective base catalyst for the acylation of methyl 2-aminobenzoate with picolinoyl chloride in dimethylformamide solvent [3] [16]. The reaction mechanism involves initial deprotonation of the amino group by triethylamine, generating a nucleophilic amide anion that subsequently attacks the electrophilic carbonyl carbon of the acid chloride [3]. Dimethylformamide functions as both solvent and reaction medium, providing optimal solvation for the ionic intermediates formed during the coupling process [16].
The role of dimethylformamide extends beyond simple solvent effects, as it can participate in stabilizing reaction intermediates through hydrogen bonding interactions [16]. The polar aprotic nature of dimethylformamide facilitates nucleophilic substitution reactions by effectively solvating cations while leaving anions relatively unsolvated [16]. This characteristic proves particularly beneficial for acylation reactions involving acid chlorides [16].
Optimal reaction conditions typically involve maintaining temperatures between 50-80°C for 4-6 hours [3]. The triethylamine acts as a hydrogen chloride scavenger, forming triethylamine hydrochloride as a byproduct [3]. This salt formation drives the reaction to completion by removing hydrogen chloride from the reaction mixture [3].
| Parameter | Optimal Condition | Effect on Yield |
|---|---|---|
| Temperature | 50-80°C | Enhanced reaction kinetics [3] |
| Reaction Time | 4-6 hours | Complete conversion [3] |
| Triethylamine Equivalents | 1.2-1.5 eq | Efficient base catalysis [3] |
| Solvent Volume | 10-15 mL per gram substrate | Adequate mixing and heat transfer [16] |
Potassium tert-butoxide represents an alternative base system for facilitating the coupling reaction in acetonitrile solvent [4] [27]. The sterically hindered nature of the tert-butoxide anion provides high basicity while minimizing nucleophilic competition with the primary amine substrate [27]. Acetonitrile serves as an optimal solvent choice due to its ability to dissolve both organic substrates and inorganic bases [4].
The mechanism involving potassium tert-butoxide proceeds through formation of a potassium amide intermediate upon deprotonation of the amino group [27]. This highly nucleophilic species readily attacks the acid chloride carbonyl, leading to efficient amide bond formation [27]. The bulky tert-butoxide base demonstrates selectivity for primary amine deprotonation over competing side reactions [27].
Reaction conditions utilizing potassium tert-butoxide typically require lower temperatures compared to triethylamine systems, often proceeding efficiently at room temperature [4] [27]. The enhanced basicity of tert-butoxide enables rapid deprotonation kinetics, reducing overall reaction times [27]. Additionally, the formation of tert-butanol as a byproduct provides minimal interference with product isolation procedures [27].
The conversion of 2-[(Pyridine-3-carbonyl)-amino]-benzoic acid to its corresponding hydrazide derivative represents a significant post-synthetic modification pathway [6] [28]. This transformation involves treatment of the carboxylic acid functionality with hydrazine hydrate under controlled conditions [6]. The reaction proceeds through initial formation of an activated intermediate, followed by nucleophilic attack of hydrazine on the carbonyl carbon [6] [28].
Hydrazine hydrate demonstrates excellent nucleophilicity due to the presence of two amino groups, with the terminal nitrogen serving as the primary nucleophilic center [28]. The reaction mechanism involves formation of a tetrahedral intermediate upon nucleophilic addition, followed by elimination of water to yield the final hydrazide product [28]. Temperature control proves critical for achieving optimal yields, with reactions typically conducted between 60-80°C [6].
The synthetic methodology for hydrazide formation offers several advantages including mild reaction conditions and high functional group tolerance [6]. Continuous flow processes have demonstrated particular effectiveness for large-scale hydrazide synthesis, providing improved safety profiles and consistent product quality [6]. Residence times between 13-25 minutes in flow systems achieve yields ranging from 65-91% across various substrate types [6].
| Reaction Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Temperature | 60-80°C | Maximizes conversion efficiency [6] |
| Hydrazine Equivalents | 2-3 eq | Ensures complete reaction [6] |
| Reaction Time | 2-4 hours | Achieves equilibrium [6] |
| Solvent System | Ethanol/Water | Enhances solubility [6] |
Schiff base formation represents a versatile derivatization approach for introducing additional functionality to 2-[(Pyridine-3-carbonyl)-amino]-benzoic acid derivatives [7] [11]. The reaction involves condensation of amino groups with aldehydes or ketones to form imine linkages [7]. This transformation proves particularly valuable for creating reversible linkages that respond to pH changes [7].
The mechanism of Schiff base formation proceeds through nucleophilic addition of the amine to the carbonyl group, followed by elimination of water [11]. Reaction conditions typically favor slightly acidic pH environments, although pH values below 3 significantly reduce reaction kinetics [28]. Aryl aldehydes demonstrate superior reactivity compared to aliphatic aldehydes, providing faster kinetics and enhanced product stability [28].
Schiff base derivatization offers unique advantages for bioconjugation applications due to the reversible nature of the imine bond [7] [28]. The linkage can be hydrolyzed under acidic conditions, allowing for controlled release of the parent compound [28]. Additionally, the formation of extended conjugated systems through Schiff base chemistry often results in interesting photophysical properties [11].
Polymerization reactions involving Schiff base chemistry have demonstrated success using both traditional chemical methods and plasma-assisted techniques [11]. Dielectric barrier discharge plasma provides an environmentally friendly approach for promoting condensation polymerization, achieving high molecular weight products under optimized conditions [11].
Column chromatography represents the primary purification method for 2-[(Pyridine-3-carbonyl)-amino]-benzoic acid and its derivatives [21]. The technique relies on differential adsorption of compounds based on their polarity and molecular interactions with the stationary phase [21]. Silica gel serves as the most commonly employed adsorbent, providing effective separation of products from starting materials and byproducts [21].
Optimization of chromatographic conditions requires careful consideration of mobile phase composition and gradient elution profiles [21]. Typical solvent systems employ mixtures of hexane and ethyl acetate, with polarity adjustments made based on substrate retention characteristics [21]. The loading capacity of silica columns depends on both substrate polarity and column dimensions, with optimal loading ratios ranging from 1-5% by weight [21].
Recrystallization techniques provide an alternative purification approach, particularly effective for achieving high purity crystalline products [22]. Solvent selection proves critical for successful recrystallization, requiring the compound to exhibit low solubility at room temperature but high solubility at elevated temperatures [22]. Common recrystallization solvents include ethanol, methanol, and ethyl acetate [22].
| Purification Method | Typical Yield Recovery | Purity Achievement | Time Requirements |
|---|---|---|---|
| Column Chromatography | 80-95% | >95% purity [21] | 2-4 hours |
| Recrystallization | 70-85% | >98% purity [22] | 4-8 hours |
| Combined Approach | 65-80% | >99% purity | 6-12 hours |
Yield optimization strategies focus on minimizing product losses during workup and purification procedures [22]. Slow cooling during recrystallization promotes formation of larger, purer crystals while reducing occlusion of impurities [22]. Scratching vessel walls with glass rods can induce crystallization when spontaneous nucleation proves insufficient [22]. The use of activated charcoal during recrystallization effectively removes colored impurities without significantly impacting yield [22].